5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
描述
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis (M. tb) . Key structural features include:
- Position 3: A 4-chlorophenyl group, providing electron-withdrawing effects that may enhance target binding.
- Position 5: A bulky tert-butyl substituent, which improves metabolic stability by shielding the core structure from oxidative enzymes.
- Position 7: A pyridin-3-ylmethylamine moiety, influencing solubility and target interactions via hydrogen bonding .
属性
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5/c1-15-21(17-7-9-18(24)10-8-17)22-27-19(23(2,3)4)12-20(29(22)28-15)26-14-16-6-5-11-25-13-16/h5-13,26H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZNVFNCSFYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with notable potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its complex structure that includes a fused pyrazolo and pyrimidine ring system.
- Molecular Formula : C18H22ClN5
- Molecular Weight : Approximately 355.86 g/mol
The presence of substituents such as tert-butyl and 4-chlorophenyl enhances its chemical reactivity and biological activity.
Research indicates that this compound interacts with various biological targets, including kinases involved in cell signaling pathways. Its mechanism of action may involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 (breast cancer) and 1.75 to 9.46 μM in MDA-MB-231 (triple-negative breast cancer) cells, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells by increasing caspase levels, specifically caspase 9, which plays a critical role in the apoptotic pathway .
Inhibition of Kinases
The compound has been explored for its ability to inhibit specific kinases:
- EGFR Inhibition : It significantly inhibits EGFR phosphorylation, which is vital for tumor growth and survival .
- Selectivity : It exhibits selectivity for certain kinase targets, potentially reducing off-target effects commonly associated with less selective inhibitors .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed:
- Bioavailability : Following oral administration, it has shown a bioavailability of approximately 31.8%, indicating good absorption characteristics .
- Toxicity Studies : Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds within the same class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Bromine instead of chlorine | Potential anticancer properties |
| 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Additional butyl group | Enhanced solubility and bioavailability |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy substitution | Varied biological profile |
Case Studies
In a recent case study involving MCF-7 cells treated with this compound:
- Treatment Protocol : Cells were treated with varying concentrations over a period of 48 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 5 μM, with a corresponding increase in apoptosis markers.
Another study focused on the compound's effects on inflammatory pathways showed promising results in modulating cytokine production, further supporting its potential therapeutic applications beyond oncology.
相似化合物的比较
Position 3 Substituents
- 4-Chlorophenyl vs. 4-Fluorophenyl: Compounds with 3-(4-fluorophenyl) groups (e.g., compound 32 in ) exhibit potent anti-M. tb activity (MIC ≤ 0.1 µM) . Fluorine’s smaller size and electronegativity may optimize steric and electronic interactions with the ATP synthase target. Chlorine’s lipophilicity may enhance membrane permeability but could reduce solubility .
Position 5 Substituents
- tert-Butyl vs. Other Alkyl/Aryl Groups :
- Bulky 5-substituents like tert-butyl (e.g., ) improve metabolic stability in liver microsomes, as seen in mouse/human studies .
- Smaller groups (e.g., isopropyl in ) may enhance solubility but reduce binding affinity due to weaker hydrophobic interactions .
- Aryl substituents (e.g., p-tolyl in ) can increase potency but may elevate hERG liability .
Position 7 Amine Modifications
- Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl :
- Pyridin-2-ylmethyl derivatives (e.g., compound 32 in ) are common in anti-M. tb agents, with the nitrogen’s position influencing hydrogen bonding with the ATP synthase .
- The target compound’s pyridin-3-ylmethyl group may alter binding orientation or solubility due to the nitrogen’s shifted position .
- Morpholinylpropyl and Other Flexible Chains :
Position 2 Substituents
Anti-Mycobacterial Activity
Toxicity and Stability
- tert-Butyl and pyridinylmethyl groups correlate with low hERG liability (IC₅₀ > 30 µM) and high microsomal stability (>50% remaining after 1 hour) .
- Morpholinylpropyl derivatives () show favorable ADME properties, including moderate logP values (~3.5) and aqueous solubility .
Comparative Data Table
常见问题
Q. What are the optimal synthetic routes for preparing 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core formation : Condensation of substituted pyrazole precursors with tert-butyl acetoacetate under reflux in dichloromethane or toluene .
Substituent introduction : Chlorophenyl and methyl groups are added via nucleophilic aromatic substitution (NAS) using CuI catalysis in DMF at 80–100°C .
Amine functionalization : The pyridin-3-ylmethyl group is introduced via Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalyst in THF .
Key parameters :
- Solvent polarity (polar aprotic solvents enhance NAS efficiency) .
- Catalyst loading (1–2 mol% Pd for coupling reactions) .
- Purification: Use silica gel chromatography (ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyridine protons at 8.3–8.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 421.2 Da) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., dihedral angles between pyridine and pyrimidine rings) .
- HPLC-PDA : Purity assessment (>95% purity threshold for biological assays) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., CDKs, EGFR) using ADP-Glo™ assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
Q. What strategies address conflicting data in pharmacokinetic (PK) studies?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Discrepancies may arise from interspecies CYP450 differences .
- Bioavailability : Use parallel artificial membrane permeability assay (PAMPA) to reconcile conflicting Caco-2 permeability data .
- Plasma protein binding : Equilibrium dialysis vs. ultrafiltration methods can resolve variability in free fraction measurements .
Q. How is the compound’s target selectivity validated in complex biological systems?
Methodological Answer:
- Proteome-wide profiling : Use chemical proteomics with immobilized compound to pull down binding partners from cell lysates .
- CRISPR-Cas9 knockout : Validate target dependency (e.g., CDK2 knockout abolishes anti-proliferative effects in HCT116 cells) .
- Kinobeads competition assays : Confirm kinase target engagement in native cellular environments .
Q. What experimental designs mitigate synthetic impurities affecting bioactivity?
Methodological Answer:
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts like dechlorinated derivatives .
- Orthogonal purification : Combine size-exclusion chromatography with preparative HPLC to remove trace impurities (<0.1%) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., tert-butyl group) .
Q. How are crystallographic challenges resolved for co-crystallization with targets?
Methodological Answer:
- Co-crystallization conditions : Screen 500+ conditions (Hampton Index Kit) with CDK2/compound complex. Add 10% PEG 3350 to improve crystal lattice contacts .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen .
- Data collection : Use synchrotron radiation (λ = 0.978 Å) to resolve electron density for flexible pyridine-methyl group .
Q. What methods assess metabolic stability and metabolite identification?
Methodological Answer:
- In vitro microsomal assays : Incubate with NADPH-fortified microsomes; quantify half-life (t₁/₂) using LC-QTOF-MS .
- Metabolite profiling : Use MSE data-independent acquisition to detect hydroxylated (m/z +16) and demethylated (m/z -14) metabolites .
- Reactive metabolite screening : Trapping with glutathione (GSH) to identify potential toxic intermediates .
Q. How is in vivo toxicity evaluated preclinically?
Methodological Answer:
- Acute toxicity : Single-dose escalation in Sprague-Dawley rats (5–100 mg/kg), monitoring ALT/AST levels for hepatotoxicity .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Cardiotoxicity : hERG channel inhibition measured via patch-clamp electrophysiology (IC₅₀ > 10 μM deemed safe) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
